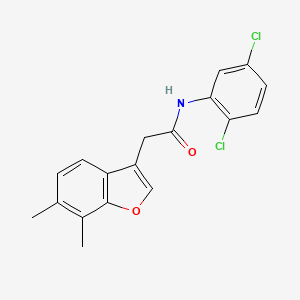

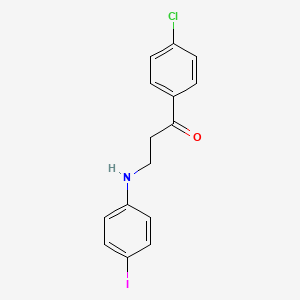

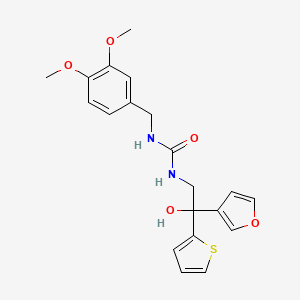

(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a complex organic molecule. It contains several functional groups, including a pyridine ring, a piperidine ring, a pyrimidine ring, and a tetrahydropyran ring .

Synthesis Analysis

The synthesis of this compound could potentially involve several steps. The tetrahydropyran ring could be formed through a reaction involving alcohols and 3,4-dihydropyran . The pyridine and pyrimidine rings could be formed through separate reactions, and then connected to the tetrahydropyran ring and the piperidine ring through nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple ring structures. The tetrahydropyran ring is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The pyridine and pyrimidine rings are aromatic rings with nitrogen atoms .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom on the pyridine ring could be replaced through a nucleophilic substitution reaction. The tetrahydropyran ring could be opened through an acid-catalyzed hydrolysis reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorine atom could make the compound more polar, while the aromatic rings could contribute to its stability .Applications De Recherche Scientifique

Antimicrobial and Anticancer Activity

Novel Pyrazole Derivatives : Research on pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has shown potential as antimicrobial and anticancer agents. Some compounds exhibited higher anticancer activity compared to the reference drug, doxorubicin, and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Pyrazoline and Pyrimidinone Derivatives : A study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents found that the compounds showed significant potency. Molecular docking studies are inspiring, indicating potential use in overcoming microbe resistance (Katariya, Vennapu, & Shah, 2021).

Molecular Docking Studies

- Docking and Synthesis for Anticancer Evaluation : Research involving the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with various nucleophiles for anticancer evaluation highlighted the importance of molecular docking in predicting the biological activity of novel compounds (Gouhar & Raafat, 2015).

Green Chemistry and Organic Methodology

- Achmatowicz Rearrangement-Inspired Developments : The work on exploiting the Achmatowicz rearrangement for synthesizing fully functionalized pyrans and piperidines underscores the role of green chemistry and organic methodology in creating environmentally friendly synthesis routes for compounds with therapeutic potential (Liang, Guo, & Tong, 2022).

Orientations Futures

Propriétés

IUPAC Name |

[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O4/c21-17-12-14(13-24-18(17)28-16-4-10-27-11-5-16)19(26)25-8-2-15(3-9-25)29-20-22-6-1-7-23-20/h1,6-7,12-13,15-16H,2-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMIGVMYEDHTJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2641192.png)

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2641195.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone](/img/structure/B2641199.png)

![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/no-structure.png)

![N~4~-(3,4-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2641209.png)